Cas no 68542-93-8 (z-gly-pro-amc)

Z-Gly-Pro-AMCは、フルオロゲン性基質である7-アミノ-4-メチルクマリン(AMC)をC末端に有するペプチド基質です。この化合物はプロテアーゼ、特にジペプチジルペプチダーゼ(DPP)の活性測定に広く用いられています。AMCの遊離により蛍光強度が増加する特性を利用し、酵素活性を高感度でモニタリングできます。Z基(ベンジルオキシカルボニル基)がN末端を保護することで、基質の安定性が向上しています。Gly-Pro配列はDPP-IVなどの酵素に対する特異性を高めており、研究用途に適しています。

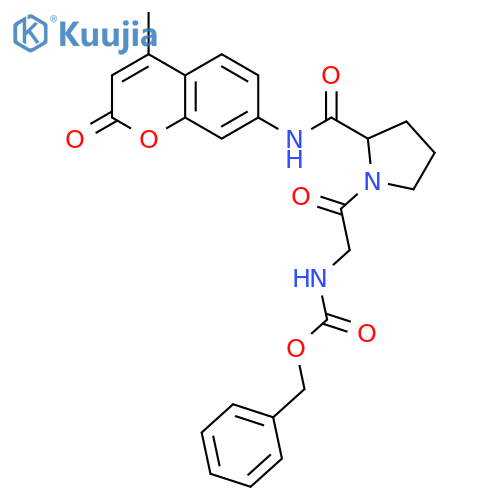

z-gly-pro-amc structure

商品名:z-gly-pro-amc

z-gly-pro-amc 化学的及び物理的性質

名前と識別子

-

- z-gly-pro-amc

- benzyl N-[2-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate

- GLYCYL-L-PROLINE 4-METHYL-COUMARYL-7-AMIDE

- N-Carbobenzoxyglycylprolyl-4-methylcoumarinyl amide

- Z-Gly-pro-NH-Mec

- Z-Gly-propmecounh

- Z-GP-AMC

- benzyl N-[2-[(2S)-2-[(4-methyl-2-oxo-chromen-7-yl)carbamoyl]pyrrolidin-1-yl]-2-oxo-ethyl]carbamate

- N-Carbobenzoxy-gly-pro-4-methylcoumarinyl amide

- N-Carbobenzoxyglycyl-prolyl-4-methylcoumarinyl amide

- HY-D1670

- SCHEMBL740254

- 68542-93-8

- MFCD00038082

- N-CBZ-Glycyl-L-proline 7-amido-4-methylcoumarin

- Benzyl (S)-(2-(2-((4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate

- L-Prolinamide, N-((phenylmethoxy)carbonyl)glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-

- CS-0610150

- 7-(N-Benzyloxycarbonyl-glycyl-prolyl-amido)-4-methylcoumarin

- MS-28526

- YWOXKKRKNGWXEG-FQEVSTJZSA-N

- DTXSID40218662

- CHEMBL2159750

- (S)-benzyl 2-(2-(4-methyl-2-oxo-2H-chromen-7-ylcarbamoyl)pyrrolidin-1-yl)-2-oxoethylcarbamate

- DTXCID90141153

- DA-59275

-

- MDL: MFCD00038082

- インチ: InChI=1S/C25H25N3O6/c1-16-12-23(30)34-21-13-18(9-10-19(16)21)27-24(31)20-8-5-11-28(20)22(29)14-26-25(32)33-15-17-6-3-2-4-7-17/h2-4,6-7,9-10,12-13,20H,5,8,11,14-15H2,1H3,(H,26,32)(H,27,31)/t20-/m0/s1

- InChIKey: YWOXKKRKNGWXEG-FQEVSTJZSA-N

- ほほえんだ: CC1=CC(OC2=C1C=CC(NC([C@@H]3CCCN3C(CNC(OCC4=CC=CC=C4)=O)=O)=O)=C2)=O

計算された属性

- せいみつぶんしりょう: 463.17400

- どういたいしつりょう: 463.174

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 9

- 重原子数: 34

- 回転可能化学結合数: 10

- 複雑さ: 822

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 114

- 疎水性パラメータ計算基準値(XlogP): 2.3

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 淡黄色粉末

- 密度みつど: 1.358

- ゆうかいてん: 96-102 °C(lit.)

- ふってん: 770.8°C at 760 mmHg

- フラッシュポイント: 420°C

- 屈折率: 1.635

- PSA: 117.95000

- LogP: 3.35910

- ようかいせい: まだ確定していません。

z-gly-pro-amc 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C227063-25mg |

N-CBZ-Glycyl-L-proline 7-Amido-4-methylcoumarin |

68542-93-8 | 25mg |

$ 161.00 | 2023-04-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-212169-100 mg |

N-CBZ-Glycyl-L-proline 7-amido-4-methylcoumarin, |

68542-93-8 | 100MG |

¥2,565.00 | 2023-07-10 | ||

| abcr | AB477949-250mg |

Z-Gly-Pro-AMC; . |

68542-93-8 | 250mg |

€996.50 | 2025-02-18 | ||

| 1PlusChem | 1P006J8B-10mg |

benzyl N-[2-[(2S)-2-[(4-methyl-2-oxo-chromen-7-yl)carbamoyl]pyrrolidin-1-yl]-2-oxo-ethyl]carbamate |

68542-93-8 | 99% | 10mg |

$258.00 | 2024-04-22 | |

| A2B Chem LLC | AD04059-10mg |

benzyl N-[2-[(2S)-2-[(4-methyl-2-oxo-chromen-7-yl)carbamoyl]pyrrolidin-1-yl]-2-oxo-ethyl]carbamate |

68542-93-8 | 99% | 10mg |

$235.00 | 2024-04-19 | |

| Ambeed | A847941-1g |

Benzyl (S)-(2-(2-((4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate |

68542-93-8 | 98% | 1g |

$1252.0 | 2024-04-18 | |

| TRC | C227063-250mg |

N-CBZ-Glycyl-L-proline 7-Amido-4-methylcoumarin |

68542-93-8 | 250mg |

$ 800.00 | 2023-09-08 | ||

| TRC | C227063-100mg |

N-CBZ-Glycyl-L-proline 7-Amido-4-methylcoumarin |

68542-93-8 | 100mg |

$ 500.00 | 2023-04-18 | ||

| MedChemExpress | HY-D1670-5mg |

Z-Gly-Pro-AMC |

68542-93-8 | 99.80% | 5mg |

¥1250 | 2024-07-19 | |

| MedChemExpress | HY-D1670-1mg |

Z-Gly-Pro-AMC |

68542-93-8 | 99.80% | 1mg |

¥500 | 2024-07-19 |

z-gly-pro-amc 関連文献

-

Rapha?l De Matos,Jérémy Vuilleumier,Christophe Mas,Samuel Constant,Davide Staedler,Sandrine Gerber-Lemaire RSC Adv. 2019 9 31659

68542-93-8 (z-gly-pro-amc) 関連製品

- 348086-66-8(Z-Leu-Leu-Glu-7-amido-4-methylcoumarin)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

推奨される供給者

atkchemica

(CAS:68542-93-8)z-gly-pro-amc

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:68542-93-8)z-gly-pro-amc

清らかである:99%

はかる:1g

価格 ($):1127.0